5-METHYL-3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE
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Overview
Description
5-METHYL-3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methyl group at the 5-position and a 4-nitrobenzylthio substituent at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Reduction of the nitro group: 5-methyl-3-[(4-aminobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one.
Substitution reactions: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 5-METHYL-3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 5-methyl-3-[(4-aminobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
Comparison: Compared to similar compounds, 5-METHYL-3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is unique due to the presence of the nitrobenzylthio group. This functional group imparts distinct chemical and biological properties, such as increased reactivity and potential for specific enzyme inhibition .
Properties
IUPAC Name |
5-methyl-3-[(4-nitrophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c1-8-6-11(19)14-12-15-16-13(17(8)12)22-7-9-2-4-10(5-3-9)18(20)21/h2-6H,7H2,1H3,(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMYDSHOWONOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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